molecular formula C15H29ClN2O3 B6190648 tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride CAS No. 2648941-99-3

tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride

Cat. No. B6190648
CAS RN: 2648941-99-3
M. Wt: 320.9
InChI Key:
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Description

Compounds with tert-butyl and hydroxy groups are often used in various fields such as food, cosmetics, and feed due to their antioxidant properties . They can improve the stability of certain substances, especially increasing the antioxidant activity of fats .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For example, tert-butyl hydroperoxide is used in the Halcon process .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods such as NMR and X-ray crystallography .


Chemical Reactions Analysis

Compounds with tert-butyl groups have unique reactivity patterns due to the crowded nature of the tert-butyl group . They can participate in a variety of oxidation processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the UV spectrum of a compound can be plotted using software like Multiwfn .

Mechanism of Action

The mechanism of action of similar compounds often involves their antioxidant properties. They can react with peroxide radicals to exhibit oxidation resistance .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 3-tert-butyl-4-hydroxyanisole can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with 1,4'-bipiperidine in the presence of a catalyst, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "tert-butyl 4-hydroxy-1-piperidinecarboxylate", "1,4'-bipiperidine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-hydroxy-1-piperidinecarboxylate and 1,4'-bipiperidine in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Quench the reaction by adding hydrochloric acid to the reaction mixture.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Convert the product to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2648941-99-3

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.9

Purity

95

Origin of Product

United States

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